N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c24-19-9-11-21(12-10-19)32(30,31)27-17-5-4-8-20(27)14-16-26-23(29)22(28)25-15-13-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-17H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNYBKGBAVLDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine backbone is synthesized via hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine using Pd(OH)₂ catalyst under 200 psi H₂ pressure, yielding 4-(4-fluorophenyl)piperidine in 94% efficiency. Subsequent sulfonylation with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) introduces the sulfonyl group at the piperidine nitrogen.
Reaction Conditions:
Ethylamine Side Chain Installation
The ethylamine side chain is introduced via nucleophilic substitution. Piperidin-2-yl ethanol undergoes mesylation (MsCl, Et₃N), followed by displacement with sodium azide and Staudinger reduction (PPh₃/H₂O) to yield 2-(piperidin-2-yl)ethylamine.
Preparation of N'-(2-Phenylethyl)oxalyl Chloride
Oxalyl chloride (1.2 eq) reacts with 2-phenylethylamine in dry tetrahydrofuran (THF) at −20°C, forming the corresponding oxalyl chloride intermediate. The reaction is quenched with ice-water, and the product is extracted with DCM.
Key Parameters:
Final Coupling Reaction
The amine intermediate (1-(4-fluorobenzenesulfonyl)piperidin-2-ylethylamine) reacts with N'-(2-phenylethyl)oxalyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to form the target diamide.
Optimized Protocol:
- Solvent: Anhydrous DCM
- Stoichiometry: 1:1 molar ratio
- Time: 12 hours at room temperature
- Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine
- Purification: Column chromatography (DCM:MeOH 95:5)
Analytical Validation and Characterization
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction of a related analog (PubChem CID 18574294) confirms the sulfonamide geometry, with a C—S—C—C torsion angle of −178.5°, indicative of minimal steric strain.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale synthesis employs continuous hydrogenation reactors for the piperidine intermediate, reducing Pd catalyst loading to 0.5 mol% while maintaining >90% yield. Solvent recovery systems (DCM, THF) enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinones, while substitution reactions can introduce various functional groups onto the fluorobenzene ring .
Scientific Research Applications
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-phenylethyl)ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Sulfonamides and Amides
The compound shares structural motifs with sulfonamide- and amide-containing piperidine derivatives, though key distinctions influence its physicochemical and pharmacological properties:
Key Structural Insights :
- Piperidine Position : The target compound’s 2-piperidinyl core (vs. 4-piperidinyl in fentanyl analogs) may alter receptor interaction kinetics due to steric and electronic differences .
- Sulfonamide vs.
- Ethanediamide Bridge: The dual amide linker in the target compound may improve solubility relative to monoamide derivatives (e.g., fentanyl analogs) but could reduce blood-brain barrier permeability .
Fluorinated Aromatic Derivatives
Fluorine substitution is a common strategy to modulate bioavailability and receptor binding:
Phenethyl-Piperidine Hybrids
The 2-phenylethyl moiety is a hallmark of opioid receptor ligands:
Pharmacological and Regulatory Implications
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Receptor Profile: Potential µ-opioid agonism with possible κ-opioid off-target effects due to the ethanediamide linker .
- Regulatory Status : Likely controlled under international narcotics conventions due to structural similarity to scheduled substances (e.g., W-15, fentanyl analogs) .
Biological Activity
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound with a unique structural configuration that suggests significant pharmacological potential. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Features
The compound is characterized by:
- Piperidine Ring : A nitrogen-containing heterocycle that contributes to its pharmacological properties.
- Sulfonamide Group : The presence of a 4-fluorobenzenesulfonyl moiety enhances its interaction with biological targets.
- Ethylene Diamine Backbone : This structure allows for diverse functionalization, potentially leading to varied biological activities.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities, primarily anti-inflammatory effects. The following table summarizes key findings related to its biological activity:
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of nitric oxide production in RAW264.7 cells | |
| Analgesic properties | Modulation of pain pathways through receptor interaction | |
| Antimicrobial effects | Potential activity against bacterial strains |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:
- Inhibition of Nitric Oxide Synthase (iNOS) : This leads to reduced inflammation in cellular models.
- Receptor Binding : The piperidine structure allows for interactions with various receptors involved in pain and inflammation pathways.
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- In vitro studies demonstrated that the compound significantly reduces nitric oxide levels in RAW264.7 macrophage cells stimulated with lipopolysaccharides, indicating its potential as an anti-inflammatory agent.
-
Analgesic Properties :
- Research has suggested that derivatives of this compound can modulate pain responses by acting on opioid and non-opioid pathways, enhancing their therapeutic applicability in pain management.
-
Antimicrobial Activity :
- Preliminary tests indicate that the compound may exhibit antimicrobial properties, although further studies are needed to characterize its efficacy against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
